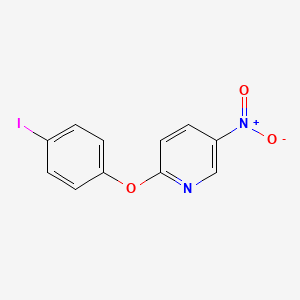

2-(4-Iodo-phenoxy)-5-nitropyridine

Description

2-(4-Iodo-phenoxy)-5-nitropyridine is a nitro-substituted pyridine derivative featuring a 4-iodophenoxy group at position 2 and a nitro group at position 3. Its structure combines the electron-withdrawing nitro group with the bulky, polarizable iodine atom, making it a candidate for applications in catalysis, materials science, and synthetic chemistry.

Properties

Molecular Formula |

C11H7IN2O3 |

|---|---|

Molecular Weight |

342.09 g/mol |

IUPAC Name |

2-(4-iodophenoxy)-5-nitropyridine |

InChI |

InChI=1S/C11H7IN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |

InChI Key |

BBWSBPUZUPQQDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Substitution of Halogenated Pyridines

A direct method involves substituting a halogen atom in 2-chloro-5-nitropyridine with 4-iodophenoxide. This approach mirrors the synthesis of 2-fluoro-5-nitropyridine, where potassium fluoride (KF) displaces chlorine in dimethyl sulfoxide (DMSO) at 70°C. For 2-(4-iodo-phenoxy)-5-nitropyridine:

Reaction Setup :

-

Substrate : 2-Chloro-5-nitropyridine

-

Nucleophile : 4-Iodophenol (deprotonated with NaH or K2CO3)

-

Solvent : Polar aprotic solvents (e.g., DMSO, DMF)

-

Temperature : 70–100°C

-

Time : 12–24 hours

Mechanistic Considerations :

The nitro group at position 5 activates the pyridine ring toward nucleophilic attack at position 2. The reaction proceeds via a Meisenheimer complex, with the phenoxide ion attacking the electron-deficient carbon.

Challenges :

-

Steric hindrance from the bulky 4-iodophenol may reduce reaction rates.

-

Competing side reactions (e.g., hydrolysis of the nitro group) require anhydrous conditions.

Ullmann-Type Coupling Reactions

Copper-Catalyzed Etherification

Ullmann coupling facilitates the formation of C–O bonds between aryl halides and phenols. For this synthesis:

Reaction Conditions :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Base : Cs2CO3

-

Solvent : Toluene or DMF

-

Temperature : 110–130°C

-

Time : 24–48 hours

Procedure :

-

Combine 2-bromo-5-nitropyridine, 4-iodophenol, CuI, ligand, and base in solvent.

-

Heat under reflux with vigorous stirring.

-

Purify via column chromatography (ethyl acetate/hexanes gradient).

Advantages :

-

High functional group tolerance.

-

Avoids strongly basic conditions required for SNAr.

Limitations :

-

Longer reaction times and higher temperatures.

-

Catalyst removal necessitates additional purification steps.

Mitsunobu Reaction

Ether Formation via Reductive Coupling

The Mitsunobu reaction couples 5-nitropyridin-2-ol with 4-iodophenol using a phosphine and diazodicarboxylate:

Reagents :

-

Phosphine : Triphenylphosphine (PPh3)

-

Diazodicarboxylate : Diethyl azodicarboxylate (DEAD)

-

Solvent : THF or DCM

-

Temperature : 0°C to room temperature

Mechanism :

The reaction proceeds through an oxidative displacement mechanism, where the alcohol is activated by the phosphine and diazodicarboxylate, enabling bond formation with the phenol.

Yield Optimization :

-

Use excess 4-iodophenol (1.5–2.0 equiv).

-

Maintain anhydrous conditions to prevent hydrolysis.

Drawbacks :

-

High cost of reagents.

-

Limited scalability due to stoichiometric byproducts.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr | DMSO, 70°C, 24h | Moderate | Simple setup, minimal catalysts | Steric hindrance issues |

| Ullmann Coupling | CuI, Cs2CO3, 130°C, 48h | High | Robust for bulky groups | Long reaction time |

| Mitsunobu Reaction | PPh3, DEAD, THF, rt | High | Mild conditions, precise control | Expensive reagents |

Purification and Characterization

Post-synthesis, the crude product is purified via silica gel chromatography using ethyl acetate/hexanes (10–30% gradient). Recrystallization from chloroform or dichloromethane-hexanes yields white crystalline solids. Key characterization data includes:

-

Spectroscopy :

Scalability and Industrial Applications

Large-scale production favors Ullmann coupling due to its compatibility with continuous flow systems. However, SNAr remains cost-effective for laboratory-scale synthesis. The compound’s stability (storage at 2–8°C) ensures its utility in multi-step synthetic pathways.

Scientific Research Applications

2-(4-Iodo-phenoxy)-5-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom can facilitate the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituents:

Substituent Impact :

- Electron Effects: The nitro group (-NO₂) strongly withdraws electrons, while the phenoxy group (via oxygen’s lone pairs) donates electrons. This balance influences aromatic reactivity and intramolecular charge transfer .

- aryl iodides in ).

Physical and Spectroscopic Properties

*Estimated molecular weight based on iodine’s atomic mass (126.9 vs. Cl: 35.45).

Key Observations :

- The iodo analog’s higher molecular weight and polarizability may increase its melting point compared to the chloro derivative .

- IR spectra for nitro-pyridines show characteristic NO₂ asymmetric stretching near 1520–1530 cm⁻¹, with C–I stretches appearing at lower frequencies (~500 cm⁻¹) .

Material Science

- Nonlinear Optical (NLO) Materials: Analogs like 2-(α-methylbenzylamino)-5-nitropyridine exhibit strong intramolecular charge transfer, critical for NLO properties . The iodo derivative’s polarizability may enhance these effects.

- Thin-Film Composites: Derivatives like 2-cyclooctylamino-5-nitropyridine (COANP) are used in holographic thin films sensitized with carbon nanotubes . The iodo compound’s stability under irradiation warrants investigation.

Analytical Chemistry

- MALDI Matrices: 2-(2-Aminoethylamino)-5-nitropyridine serves as a vacuum-stable matrix for phospholipid analysis . The iodo analog’s suitability depends on sublimation resistance and ionization efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Iodo-phenoxy)-5-nitropyridine, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). For example, reacting 2-chloro-5-nitropyridine with 4-iodophenol in the presence of a base like triethylamine (EtN) in anhydrous methanol under reflux (5–10 hours) achieves moderate yields (60–70%). Key steps include rigorous drying of solvents, inert atmosphere (N) to prevent side reactions, and stoichiometric control of the phenol derivative . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (benzene-petroleum ether) improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Determines crystal structure (e.g., orthorhombic system, space group Pbca with lattice parameters a = 7.28 Å, b = 11.98 Å, c = 25.36 Å) .

- NMR spectroscopy : H NMR (CDCl) identifies aromatic protons (δ 8.5–7.2 ppm) and nitropyridine signals. C NMR confirms iodine substitution (C-I coupling at ~90 ppm).

- UV-Vis spectroscopy : λ ~375 nm (ε ≈ 24,720 Mcm in acetonitrile) indicates π→π* transitions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with dust; rinse skin/eyes with water for 15 minutes if exposed. Store in sealed containers under dry, inert conditions. No specific GHS hazards are reported, but treat as a potential irritant .

Q. How can impurities be removed during synthesis?

- Methodological Answer : Recrystallization from benzene-petroleum ether (1:3 ratio) removes unreacted 4-iodophenol. For polar byproducts (e.g., triethylamine hydrochloride), wash with cold water post-reaction. Monitor purity via TLC (R ~0.4 in ethyl acetate/hexane) .

Q. What solvents and conditions stabilize this compound?

- Methodological Answer : The compound is stable in aprotic solvents (DMF, DMSO) but hydrolyzes slowly in methanol/water. Store at 0–6°C in amber vials to prevent photodegradation. Avoid strong acids/bases to preserve the nitro and ether groups .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution kinetics of this compound?

- Methodological Answer : Kinetic studies (pseudo-first-order conditions) reveal rate-limiting nucleophilic attack. For example, reactions with morpholine in methanol show , with activation energy . Computational modeling (DFT) identifies transition states where the leaving group (-I) departs after nucleophilic displacement .

Q. How does this compound perform in photorefractive materials?

- Methodological Answer : In organic thin films (2–5 µm thickness), the compound enhances charge transfer when sensitized with carbon nanotubes (0.1–1.0 wt.%). Characterization via electro-optic coefficient () measurements and holographic grating efficiency (up to 30% diffraction) confirms its utility in photorefractive devices .

Q. Can computational methods predict its crystal packing and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311G**) match experimental crystallographic data (RMSD < 0.1 Å). HOMO-LUMO gaps (~3.2 eV) correlate with UV-Vis spectra. Hirshfeld surface analysis predicts intermolecular interactions (C-I⋯O nitro contacts) driving crystal stability .

Q. What role does it play in charge-transfer complexes?

- Methodological Answer : In donor-acceptor systems (e.g., with triphenylamine), it acts as an electron acceptor due to the nitro group. Cyclic voltammetry shows reduction peaks at -1.2 V (vs. Ag/AgCl), confirming electron-deficient behavior. Charge-transfer efficiency is quantified via fluorescence quenching (Stern-Volmer constant ) .

Q. How can its environmental degradation pathways be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.